molecular formula C20H17FO4 B5861425 6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5861425
M. Wt: 340.3 g/mol
InChI Key: DWPDSYQZBXEOQX-UHFFFAOYSA-N
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Description

6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a fluorinated aromatic substituent and alkyl side chains. Its structure comprises a chromen-2-one core with a 4-methyl group at position 4, a 6-ethyl substituent, and a 7-position ether linkage to a 2-(4-fluorophenyl)-2-oxoethyl moiety. This compound belongs to a broader class of flavone analogs, which are renowned for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-3-13-9-16-12(2)8-20(23)25-19(16)10-18(13)24-11-17(22)14-4-6-15(21)7-5-14/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPDSYQZBXEOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)F)OC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-(4-fluorophenyl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target : 6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Chromen-2-one 4-methyl, 6-ethyl, 7-(2-(4-fluorophenyl)-oxoethoxy) ~356.35 (calculated) Fluorinated aryl group enhances stability; alkyl chains improve lipophilicity
4-ethyl-7-(2-oxo-2-phenylethoxy)chromen-2-one Chromen-2-one 4-ethyl, 7-(2-phenyl-2-oxoethoxy) ~324.34 Non-fluorinated phenyl group; lower metabolic resistance
6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Chromen-2-one 6-chloro, 4-phenyl, 7-(epoxypropoxy) ~383.82 Chlorine increases electronegativity; epoxy group introduces reactivity
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one Chromen-4-one 2-methyl, 3-(4-fluorophenoxy), 6-ethyl, 7-hydroxy ~342.34 Hydroxy group enhances polarity; chromen-4-one core alters ring oxidation
2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Chromen-4-one 2-(4-methylphenyl), 7-isobutoxy ~324.38 Isobutoxy chain increases steric bulk; chromen-4-one lacks 2-keto group
Key Observations:
  • Fluorination Effects : The 4-fluorophenyl group in the target compound likely improves metabolic stability and binding affinity compared to the phenyl group in , as fluorine’s electronegativity enhances aromatic ring polarization and reduces susceptibility to enzymatic degradation .
  • Substituent Positioning: The 7-position ether linkage in the target compound contrasts with the 3-position phenoxy group in , which may influence molecular planarity and receptor binding .

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